1,2-Dibromo-4-(trifluoromethyl)benzene

Overview

Description

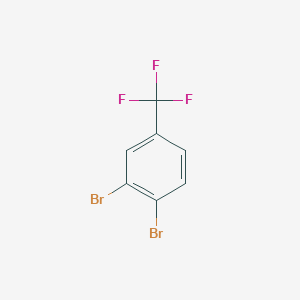

1,2-Dibromo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3Br2F3. It is a derivative of benzene, where two bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

1,2-Dibromo-4-(trifluoromethyl)benzene is characterized by the presence of two bromine atoms at the 1 and 2 positions and a trifluoromethyl group at the 4 position of the benzene ring. The molecular formula is . The combination of halogens and a trifluoromethyl group imparts distinctive reactivity patterns, making it a valuable intermediate in various chemical reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Substitution Reactions : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

- Coupling Reactions : It undergoes coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, which are essential for forming carbon-carbon bonds with high selectivity.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Catalysts/Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of Br with nucleophiles | Varies based on nucleophile |

| Suzuki-Miyaura | Coupling with boron reagents to form biaryl compounds | Palladium catalysts |

| Sonogashira | Coupling with terminal alkynes | Palladium and copper catalysts |

Materials Science

The compound is utilized in the development of advanced materials, including:

- Liquid Crystals : Its unique structure contributes to the thermal stability and optical properties required for liquid crystal applications.

- Polymers : It serves as a precursor for synthesizing high-performance polymers that exhibit enhanced thermal and chemical resistance.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing new drug candidates. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as therapeutics. Research indicates that compounds containing trifluoromethyl groups often exhibit improved metabolic stability and bioavailability.

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

- Sonogashira Coupling : A study demonstrated site-selective Sonogashira reactions using this compound, leading to the synthesis of various fluorinated alkynylbenzenes. These products are valuable intermediates in organic synthesis and materials science .

- Synthesis of Complex Molecules : Researchers have successfully utilized this compound as a key intermediate in synthesizing complex organic molecules that have potential applications in pharmaceuticals .

- Thermal Stability in Polymers : Investigations into polymers derived from this compound revealed significant improvements in thermal stability compared to traditional polymers, indicating its utility in high-performance material applications .

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-(trifluoromethyl)benzene in chemical reactions involves the interaction of its bromine atoms and trifluoromethyl group with various reagents. The bromine atoms can act as leaving groups in substitution reactions, while the trifluoromethyl group can influence the electronic properties of the benzene ring, affecting reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene

- 1,4-Dibromobenzene

- 1-Bromo-4-(trifluoromethyl)benzene

Uniqueness

1,2-Dibromo-4-(trifluoromethyl)benzene is unique due to the specific positioning of its bromine atoms and trifluoromethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it valuable in specific synthetic applications and research contexts .

Biological Activity

1,2-Dibromo-4-(trifluoromethyl)benzene is a halogenated aromatic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and environmental science. This article synthesizes current research findings related to its biological activity, mechanisms of action, and applications.

Chemical Structure and Properties

This compound has the following chemical formula: C7H3Br2F3. The presence of bromine atoms and a trifluoromethyl group significantly influences its reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which are advantageous traits in drug design.

Anticancer Potential

There is emerging evidence that compounds containing trifluoromethyl groups may possess anticancer properties. For example, studies on related compounds have indicated that they can inhibit cancer cell proliferation and induce apoptosis in certain cancer types. The mechanism often involves the modulation of key signaling pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially affecting their activity. For instance, studies suggest that brominated compounds can act as inhibitors of specific enzymes .

- Reactivity : The bromine atoms can participate in nucleophilic substitution reactions, influencing the compound's interactions with biological macromolecules such as proteins and nucleic acids .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of halogenated compounds found that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported below 50 µg/mL for various strains .

Investigation into Anticancer Activity

In vitro studies on structurally related trifluoromethylated compounds revealed IC50 values ranging from 5 to 20 µM against several cancer cell lines. These findings suggest that this compound could be a candidate for further investigation in anticancer drug development .

Summary of Research Findings

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against MRSA and other bacterial strains |

| Antifungal Activity | Potential antifungal effects noted in similar compounds |

| Anticancer Activity | Inhibitory effects observed in cancer cell lines |

| Mechanism of Action | Enzyme inhibition; nucleophilic interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Dibromo-4-(trifluoromethyl)benzene with high purity?

Methodological Answer: The synthesis typically involves bromination of a trifluoromethylbenzene precursor. Key steps include:

- Electrophilic Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine substitution. For example, bromination of 4-(trifluoromethyl)benzene with Br₂ in the presence of FeBr₃ yields mono- and di-substituted products. Optimizing stoichiometry (e.g., 2.2 equivalents of Br₂) ensures selectivity for the 1,2-dibromo isomer .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol or dichloromethane) removes unreacted precursors and byproducts .

- Validation : Confirm purity via GC-MS or HPLC (>97% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₄Br₂F₃: ~315.84 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : Resolves crystal structure and confirms regioselectivity of bromination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing brominated trifluoromethyl aromatics?

Methodological Answer: Discrepancies often arise from competing side reactions (e.g., over-bromination or solvent interactions). Mitigation strategies include:

- Controlled Reaction Conditions : Use low temperatures (0–5°C) to slow bromination kinetics and improve selectivity .

- Catalyst Screening : Test alternative catalysts (e.g., AlCl₃ vs. FeBr₃) to optimize electron-deficient aromatic systems .

- In Situ Monitoring : Employ TLC or Raman spectroscopy to track intermediate formation and adjust reagent ratios dynamically .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The compound’s reactivity in Suzuki or Ullmann couplings is influenced by:

- Steric Effects : Ortho-bromine atoms hinder catalyst access, requiring bulky ligands (e.g., XPhos) to enhance turnover .

- Electronic Effects : The electron-withdrawing CF₃ group activates bromine for oxidative addition but may deactivate the aromatic ring. DFT calculations can model charge distribution to predict reactive sites .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize Pd(0) intermediates .

Q. How does this compound perform as a precursor for flame-retardant materials?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset >250°C, suitable for polymer composites .

- Flame Retardancy Testing : Evaluate using limiting oxygen index (LOI) and UL-94 vertical burning tests. Bromine content (~50 wt%) enhances radical scavenging, but CF₃ groups may reduce char formation .

- Comparative Studies : Benchmark against commercial brominated flame retardants (e.g., PBDEs) to assess environmental persistence and toxicity .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Disposal : Collect halogenated waste in sealed containers for incineration (≥1,100°C) to prevent dioxin formation .

- Emergency Response : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Properties

IUPAC Name |

1,2-dibromo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJTWLWDMJECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470305 | |

| Record name | 1,2-Dibromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7657-08-1 | |

| Record name | 1,2-Dibromo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.